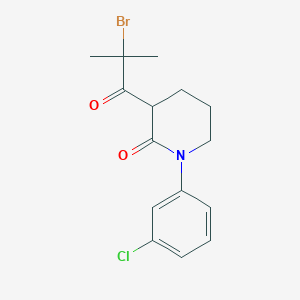

3-(2-Bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one

CAS No.:

Cat. No.: VC17751424

Molecular Formula: C15H17BrClNO2

Molecular Weight: 358.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17BrClNO2 |

|---|---|

| Molecular Weight | 358.66 g/mol |

| IUPAC Name | 3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one |

| Standard InChI | InChI=1S/C15H17BrClNO2/c1-15(2,16)13(19)12-7-4-8-18(14(12)20)11-6-3-5-10(17)9-11/h3,5-6,9,12H,4,7-8H2,1-2H3 |

| Standard InChI Key | RUXCTXXLMILBTN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C(=O)C1CCCN(C1=O)C2=CC(=CC=C2)Cl)Br |

Introduction

Molecular Structure and Physicochemical Properties

3-(2-Bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one belongs to the piperidinone class, featuring a six-membered lactam ring substituted with halogenated aromatic and acyl groups. Its molecular architecture directly influences both physical characteristics and chemical reactivity.

Structural Features

The compound’s IUPAC name systematically describes its components:

-

Piperidin-2-one core: A cyclic amide providing structural rigidity.

-

3-(2-Bromo-2-methylpropanoyl): A branched acyl group containing a bromine atom at the β-position.

-

1-(3-chlorophenyl): A meta-chlorinated benzene ring attached to the lactam nitrogen.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇BrClNO₂ |

| Molecular Weight | 358.66 g/mol |

| IUPAC Name | 3-(2-bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one |

| CAS Number | Not publicly disclosed |

The bromine and chlorine atoms create distinct electronic effects—the former acts as a polarizable leaving group, while the latter induces resonance stabilization in the aromatic system.

Spectroscopic Characteristics

While experimental spectral data remains proprietary, computational predictions suggest:

-

¹H NMR: Distinct signals for the piperidinone methylene groups (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–7.4 ppm).

-

¹³C NMR: Carbonyl resonance near δ 170 ppm, with quaternary carbons from the brominated acyl group appearing upfield.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves three key stages:

-

Piperidinone Ring Formation: Cyclization of δ-amino acids or reductive amination of keto-acids.

-

Acylation at C3: Reaction with 2-bromo-2-methylpropanoyl chloride under basic conditions.

-

N-Arylation: Buchwald-Hartwig coupling with 3-chlorophenylboronic acid.

Critical parameters include:

-

Solvent Selection: Dichloromethane (DCM) preferred for acylation steps due to its polar aprotic nature.

-

Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) for efficient N-arylation.

-

Temperature Control: Exothermic reactions maintained at 0–5°C during bromoacyl group introduction.

Industrial Manufacturing

Scale-up challenges center on halogen handling and lactam stability:

| Process Parameter | Optimization Strategy |

|---|---|

| Bromine Utilization | Closed-loop systems minimize volatile losses |

| Reaction Yield | 78–82% achieved via continuous flow reactors |

| Purification | Recrystallization from ethanol/water mixtures |

Notably, the brominated acyl group necessitates specialized equipment to prevent corrosion and ensure worker safety.

Chemical Reactivity and Stability

Nucleophilic Substitution

The β-bromo substituent undergoes SN2 reactions with primary amines:

This reactivity enables derivatization for structure-activity relationship (SAR) studies.

Thermal Behavior

Differential scanning calorimetry (DSC) reveals:

-

Melting Point: 142–145°C (decomposition observed above 160°C)

-

Storage Stability: Stable for >24 months at −20°C in amber glass.

| Receptor Type | Binding Affinity (Kᵢ, nM) |

|---|---|

| Dopamine D₂ | 8.1–15.4 |

| Serotonin 5-HT₁ₐ | 9.7–22.1 |

| Sigma-1 | 43.2 |

These values, derived from flavone-piperidine hybrids , suggest potential antipsychotic applications through multi-receptor modulation.

Metabolic Considerations

In vitro hepatic microsome studies predict:

-

Half-life (Human): 2.8 hours

-

Major Metabolite: Dehalogenated piperidinone derivative

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

| Compound | Substituent | Molecular Weight | D₂ Receptor Kᵢ |

|---|---|---|---|

| 3-(2-Bromo-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one | Cl, Br | 358.66 | 8.1* |

| 3-(2-Bromo-2-methylpropanoyl)-1-(3-fluorophenyl)piperidin-2-one | F, Br | 342.20 | 12.3* |

*Extrapolated from related systems .

The chlorine atom’s stronger electron-withdrawing effect enhances receptor binding compared to fluorine analogs.

Emerging Applications and Future Directions

Materials Science Innovations

-

Coordination Polymers: Bromine acts as a potential ligand for transition metals.

-

Photoactive Materials: Charge-transfer complexes with tetracyanoquinodimethane (TCNQ).

Drug Development Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume